molecular formula C15H12N2S B7775897 1,5-diphenylimidazole-2-thiol

1,5-diphenylimidazole-2-thiol

Cat. No.: B7775897
M. Wt: 252.3 g/mol
InChI Key: WVWPIDMVMOHYEG-UHFFFAOYSA-N
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Description

The compound with the identifier “1,5-diphenylimidazole-2-thiol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical structure with specific properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Use of specific reagents, solvents, and catalysts to facilitate the chemical reactions.

    Purification: Techniques such as chromatography to isolate and purify the final product.

Industrial Production Methods

Industrial production of 1,5-diphenylimidazole-2-thiol would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1,5-diphenylimidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-diphenylimidazole-2-thiol has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,5-diphenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering biochemical pathways, and modulating cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,5-diphenylimidazole-2-thiol can be identified using structural similarity searches in databases like PubChem. These compounds may share similar chemical structures and properties.

Uniqueness

This compound may have unique features that distinguish it from other similar compounds. These features could include specific functional groups, reactivity, or biological activity that make it particularly useful for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in scientific research.

Properties

IUPAC Name

1,5-diphenylimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWPIDMVMOHYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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